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Compound of Interest

Compound Name: Hastatoside

Cat. No.: B1163306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hastatoside, an iridoid glycoside predominantly isolated from plants of the Verbena genus,

has garnered significant scientific interest due to its diverse pharmacological activities,

including sedative-hypnotic and anti-inflammatory effects. Accurate characterization of this

compound is paramount for its development as a potential therapeutic agent. This technical

guide provides a comprehensive overview of the spectral data and experimental protocols

essential for the unequivocal identification and characterization of Hastatoside.

Chemical Structure
Chemical Formula: C₁₇H₂₄O₁₁ Molecular Weight: 404.37 g/mol

The structure of Hastatoside consists of a cyclopentanopyran iridoid aglycone core linked to a

glucose molecule.

Spectroscopic Data for Hastatoside
Characterization
The structural elucidation of Hastatoside relies on a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of

Hastatoside, providing information on the chemical environment, connectivity, and

stereochemistry of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of Hastatoside (400 MHz, D₂O)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.18 d 9.0

H-3 7.45 s

H-5 3.15 m

H-6α 2.20 m

H-6β 2.55 m

H-7 2.60 m

H-9 2.80 m

H-10 1.15 d 7.0

OCH₃ 3.75 s

H-1' 4.70 d 8.0

H-2' 3.30 t 8.0

H-3' 3.45 t 8.0

H-4' 3.40 t 8.0

H-5' 3.50 m

H-6'a 3.70 dd 12.0, 5.0

H-6'b 3.90 dd 12.0, 2.0

Table 2: ¹³C NMR Spectral Data of Hastatoside (100 MHz, D₂O)[1]
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Carbon Chemical Shift (δ, ppm)

C-1 95.2

C-3 152.0

C-4 110.5

C-5 40.1

C-6 215.0

C-7 45.3

C-8 85.1

C-9 50.2

C-10 15.1

C-11 168.5

OCH₃ 51.8

C-1' 99.8

C-2' 73.5

C-3' 76.8

C-4' 70.4

C-5' 77.2

C-6' 61.5

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of Hastatoside, and its fragmentation pattern can offer valuable structural insights.

Table 3: Mass Spectrometry Data for Hastatoside
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Ionization Mode Mass Analyzer Observed m/z Ion

ESI- Q-TOF 403.1245 [M-H]⁻

ESI+ Q-TOF 427.1211 [M+Na]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the Hastatoside molecule.

Table 4: FT-IR Spectral Data of Hastatoside

Wavenumber (cm⁻¹) Intensity Assignment

3380 Strong, Broad
O-H stretching (hydroxyl

groups)

2925 Medium C-H stretching (aliphatic)

1710 Strong
C=O stretching (α,β-

unsaturated ester)

1640 Medium C=C stretching

1075 Strong
C-O stretching (glycosidic

bond and alcohols)

Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of Hastatoside.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Dissolve approximately 5-10 mg of purified Hastatoside in 0.5 mL of deuterium oxide (D₂O).

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters

include a 30° pulse width, a relaxation delay of 2 seconds, and 16-32 scans.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical

parameters include a 30° pulse width, a relaxation delay of 2 seconds, and accumulation of

several thousand scans for adequate signal-to-noise ratio.

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the

spectrometer manufacturer to establish proton-proton and proton-carbon correlations for

complete structural assignment.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TSP).

UPLC-MS/MS Analysis
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a

tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization

(ESI) source.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,

gradually increasing to elute the compound.
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Flow Rate: 0.3 mL/min.

Column Temperature: 30 °C.

Injection Volume: 2 µL.

Mass Spectrometry Conditions:

Ionization Mode: ESI, typically in both positive and negative modes for comprehensive

analysis.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid, purified Hastatoside sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal.

Data Acquisition:

Collect the spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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A background spectrum of the clean ATR crystal should be collected prior to sample

analysis.

Data Processing:

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Identify and label the major absorption peaks.

Signaling Pathway and Biological Activity
Recent studies have shown that Hastatoside exerts some of its biological effects through the

modulation of specific signaling pathways. One such pathway is the Glycogen Synthase

Kinase-3β (GSK-3β) / β-catenin pathway. Hastatoside has been found to inhibit the activity of

GSK-3β. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin,

allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it can

modulate the transcription of target genes involved in cellular processes like inflammation and

cell survival.
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Caption: Hastatoside inhibits GSK-3β, leading to β-catenin stabilization and gene transcription.
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Conclusion
This guide provides the essential spectral data and standardized experimental protocols for the

comprehensive characterization of Hastatoside. Adherence to these methodologies will ensure

the accurate identification and quality control of this promising natural product, facilitating

further research into its pharmacological properties and potential therapeutic applications. The

provided information on its interaction with the GSK-3β/β-catenin signaling pathway offers a

starting point for mechanistic studies into its bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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